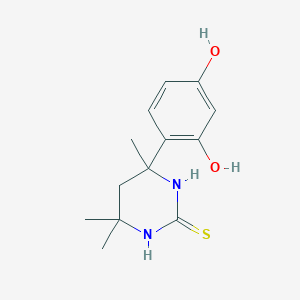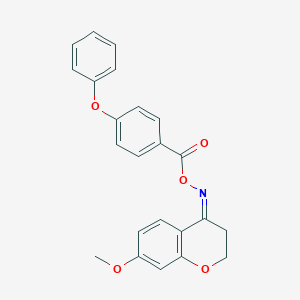
(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene moiety and a phenoxybenzoate group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME typically involves multiple steps, starting with the preparation of the chromene and phenoxybenzoate precursors. The chromene moiety can be synthesized through a series of reactions, including cyclization and methoxylation. The phenoxybenzoate group is usually prepared via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenoxybenzoate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antioxidant, or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: This compound shares the methoxy group but differs in its overall structure and biological activity.
Phenethylamine derivatives: These compounds have similar structural motifs but may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C23H19NO5 |
|---|---|
Poids moléculaire |
389.4g/mol |
Nom IUPAC |
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-phenoxybenzoate |
InChI |
InChI=1S/C23H19NO5/c1-26-19-11-12-20-21(13-14-27-22(20)15-19)24-29-23(25)16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3/b24-21- |
Clé InChI |
TUKFZMUKOQLYJP-FLFQWRMESA-N |
SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CCO2 |
SMILES isomérique |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)/CCO2 |
SMILES canonique |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3'-(3-CHLORO-2-METHYLPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391993.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B391995.png)
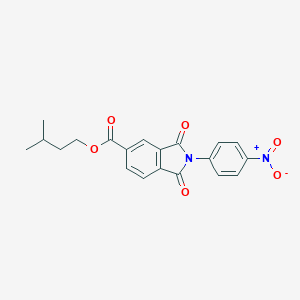
![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B391997.png)
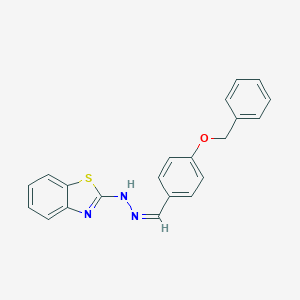
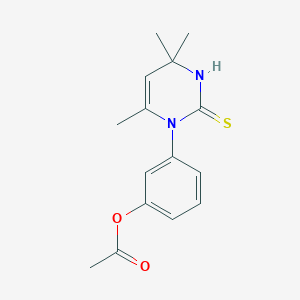
![4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B392001.png)
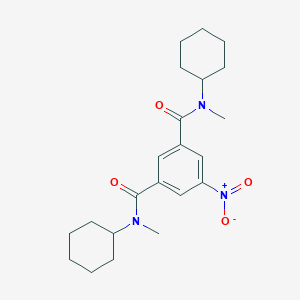
![9-[5-(2,4-dichlorophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392007.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B392008.png)
![4-(4-Chlorophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392009.png)
![4-methyl-2,3',5'-triphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B392010.png)
![2-{[4-Chloro-6-(hexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B392015.png)
